UGT2B7-Mediated Lactonization Vmax: ~340-Fold Higher Than Atorvastatin via the Dominant Hepatic UGT Isoform
In recombinant human UGT supersomes, pitavastatin acyl glucuronide formation (measured as downstream lactone production) via UGT2B7 proceeds with a Vmax of 12,900 ± 1,300 pmol·s⁻¹·(mg protein)⁻¹. This is approximately 340-fold greater than the Vmax for atorvastatin lactonization via UGT1A3 (38 ± 10 pmol·s⁻¹·(mg protein)⁻¹), the isoform with the highest capacity for atorvastatin conversion . At steady-state (10 µM substrate), UGT2B7-mediated pitavastatin lactonization reached 163 ± 4 pmol·s⁻¹·(mg protein)⁻¹, whereas atorvastatin lactonization via UGT1A3 was only in the range of 3–166 pmol·s⁻¹·(mg protein)⁻¹ across all statins tested . The overall UGT1A3 ranking was pitavastatin ≫ atorvastatin > cerivastatin > rosuvastatin > lovastatin; simvastatin was not converted by any UGT tested .
| Evidence Dimension | UGT-mediated lactonization Vmax (rate of acyl glucuronide formation and subsequent lactonization) |
|---|---|
| Target Compound Data | Pitavastatin via UGT2B7: Vmax = 12,900 ± 1,300 pmol·s⁻¹·(mg protein)⁻¹; steady-state rate at 10 µM via UGT2B7 = 163 ± 4 pmol·s⁻¹·(mg protein)⁻¹; UGT1A3 Vmax = 880 ± 200 pmol·s⁻¹·(mg protein)⁻¹ |
| Comparator Or Baseline | Atorvastatin via UGT1A3: Vmax = 38 ± 10 pmol·s⁻¹·(mg protein)⁻¹; via UGT2B7: Vmax = 3.7 ± 0.5 pmol·s⁻¹·(mg protein)⁻¹. Rosuvastatin via UGT1A3: Vmax ~17–20 pmol·s⁻¹·(mg protein)⁻¹. Simvastatin: no lactonization by any UGT |
| Quantified Difference | ~340-fold higher UGT2B7 Vmax for pitavastatin vs UGT1A3 Vmax for atorvastatin; ~23-fold higher UGT1A3 Vmax for pitavastatin vs atorvastatin; simvastatin shows zero conversion |
| Conditions | Recombinant human UGT supersomes (insect cell expression system); 15 min incubation; 10 µM substrate for steady-state; LC-MS/MS detection; corrected for non-enzymatic lactonization (Vo); n = 3–5 independent experiments |
Why This Matters
The vastly higher UGT2B7-mediated lactonization rate of pitavastatin acyl glucuronide is the primary driver of its unique pharmacokinetic profile, making this compound essential as a positive control or reference standard in any in vitro UGT activity assay intended to discriminate between statin metabolic pathways.
- [1] Schirris TJJ, Ritschel T, Bilos A, Smeitink JAM, Russel FGM. Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs). Mol Pharm. 2015 Nov 2;12(11):4048-55. doi: 10.1021/acs.molpharmaceut.5b00474. PMID: 26412035. Table 2 and Figure 2. View Source
